3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
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Overview
Description
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids This compound features a cyclopropyl group and a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl bromide and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenylpropanoic acids.
Scientific Research Applications
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on gene expression and protein function.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the cyclopropyl group but shares the 3,4-dimethoxyphenyl and propanoic acid structure.
3,4-Dimethoxyhydrocinnamic acid: Another similar compound with a slightly different structure.
Uniqueness
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity
Biological Activity
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H16O4
- Molecular Weight: 236.27 g/mol
- CAS Number: 13276-53-4
The compound features a cyclopropyl group and a substituted phenyl group with two methoxy groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial in the folate metabolism pathway. Inhibition of DHFR can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies: In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- In vivo Studies: Animal models have shown promising results where the compound reduced tumor growth rates when administered in therapeutic doses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition: Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes .
Case Studies
Study | Model | Findings |
---|---|---|
Queener et al. (2022) | In vitro | Demonstrated inhibition of DHFR with IC50 values indicating potency against cancer cell lines. |
ResearchGate Study (2021) | In vivo | Showed reduced tumor sizes in murine models treated with the compound compared to controls. |
MDPI Review (2022) | Antimicrobial assays | Reported effective inhibition of bacterial growth, suggesting potential as an antibiotic agent. |
Properties
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-6-5-10(7-13(12)18-2)11(8-14(15)16)9-3-4-9/h5-7,9,11H,3-4,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENECKUCGRWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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